Oxymesterone

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXBBHGCAXVBES-XMUHMHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878527 | |

| Record name | Oxymesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

145-12-0 | |

| Record name | Oxymesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymesterone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxymesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxymesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R73K9MRMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Oxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxymesterone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of oxymesterone, a synthetic anabolic-androgenic steroid (AAS). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

Oxymesterone, also known as 4-hydroxy-17α-methyltestosterone, is a C17-alpha alkylated derivative of testosterone.[1] Its chemical structure is characterized by the addition of a hydroxyl group at the C4 position and a methyl group at the C17α position of the steroid nucleus.[1]

The chemical identity of oxymesterone is summarized in the table below.

| Identifier | Value |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1] |

| Chemical Formula | C₂₀H₃₀O₃[2] |

| Molecular Weight | 318.45 g/mol |

| CAS Number | 145-12-0[3] |

| Synonyms | 4-Hydroxy-17α-methyltestosterone, Methandrostenediolone, Oranabol, Anamidol, Theranabol[1][4] |

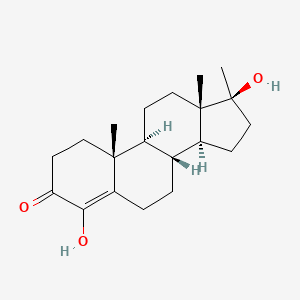

Below is a diagram representing the chemical structure of oxymesterone.

Caption: Chemical structure of oxymesterone.

Physicochemical Properties

The physicochemical properties of oxymesterone are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is provided in the table below.

| Property | Value | Source |

| Melting Point | 169-171 °C | [4] |

| Solubility | Practically insoluble in water; Soluble in chloroform, acetone, and alcohol. | [4] |

| Predicted Water Solubility | 0.057 g/L | [5][6] |

| Predicted logP | 2.99 - 3.13 | [5][6] |

| Predicted pKa (Strongest Acidic) | 9.31 | [5][6] |

| Optical Rotation | [α]D²⁰ +69° (ethanol) | [4] |

Pharmacological Properties

Oxymesterone is an agonist of the androgen receptor (AR), which is the primary mechanism of action for its anabolic and androgenic effects.[7]

| Property | Value/Description | Source |

| Mechanism of Action | Agonist of the androgen receptor (AR). | [7] |

| Anabolic/Androgenic Ratio | 5 (Anabolic: 1.8, Androgenic: 0.36) | [8] |

| Administration Route | Oral | [1] |

Metabolism

Oxymesterone is metabolized in the liver. Due to its C17-alpha alkylated structure, it is resistant to first-pass metabolism, which allows for oral administration.[9] It is not a substrate for the aromatase enzyme, meaning it does not convert to estrogenic metabolites.[7] Additionally, it is a poor substrate for 5α-reductase.[7] A long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, has been identified in human urine and can be detected for up to 46 days.[10]

Signaling Pathway

As an androgen receptor agonist, oxymesterone initiates a signaling cascade that leads to changes in gene expression. The general androgen receptor signaling pathway is depicted below.

References

- 1. Oxymesterone - Wikipedia [en.wikipedia.org]

- 2. Oxymesterone | C20H30O3 | CID 72061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxymesterone [webbook.nist.gov]

- 4. Oxymesterone [drugfuture.com]

- 5. Showing Compound Oxymesterone (FDB023806) - FooDB [foodb.ca]

- 6. hmdb.ca [hmdb.ca]

- 7. Oxymetholone - Wikipedia [en.wikipedia.org]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Oxymesterone (PIM 914) [inchem.org]

- 10. Identification and characterization of novel long-term metabolites of oxymesterone and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Oxymesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymesterone, a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101) characterized by a hydroxyl group at the C4 position and a methyl group at the C17α position. This modification enhances its oral bioavailability. This technical guide provides a detailed overview of the core aspects of oxymesterone, including its synthesis, physicochemical and spectral characterization, and the key signaling pathways it modulates. The information presented herein is intended for research and drug development purposes, consolidating data from various scientific sources to facilitate a comprehensive understanding of this compound.

Synthesis of Oxymesterone

The synthesis of oxymesterone can be achieved through a multi-step process, typically originating from a readily available steroid precursor such as 17α-methyltestosterone. A common synthetic strategy involves the formation of an enol ether or enol acetate (B1210297) intermediate, followed by an oxidation step to introduce the hydroxyl group at the C4 position.

Experimental Protocol: Synthesis from 17α-Methyltestosterone

This protocol outlines a potential synthetic route from 17α-methyltestosterone.

Step 1: Formation of the 3,5-dienol ether of 17α-methyltestosterone

-

Reactants: 17α-methyltestosterone, an orthoformate (e.g., trimethyl orthoformate or triethyl orthoformate), and an acidic catalyst (e.g., p-toluenesulfonic acid).

-

Solvent: A suitable anhydrous solvent such as dioxane or ethanol (B145695).

-

Procedure: 17α-methyltestosterone is reacted with an excess of the orthoformate in the presence of a catalytic amount of acid. The reaction mixture is heated to drive the formation of the enol ether. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 2: Oxidation to form Oxymesterone

-

Reactant: The 3,5-dienol ether of 17α-methyltestosterone.

-

Oxidizing Agent: A suitable oxidizing agent capable of introducing a hydroxyl group at the C4 position. One possible method involves light-induced autooxidation[1].

-

Procedure: The purified enol ether is dissolved in a solvent like isopropanol (B130326) or ethanol and subjected to light-induced autooxidation. This reaction can yield the desired 4-hydroxy derivative. The reaction mixture is then worked up, and the crude product is purified using techniques such as column chromatography to isolate oxymesterone.

Experimental Workflow: Oxymesterone Synthesis

A generalized workflow for the synthesis of oxymesterone from 17α-methyltestosterone.

Characterization of Oxymesterone

The structural confirmation and purity assessment of synthesized oxymesterone are conducted using various analytical techniques.

Physicochemical Properties

The fundamental physical and chemical properties of oxymesterone are summarized below.

| Property | Value | Reference |

| Chemical Name | 4,17-dihydroxy-17-methylandrost-4-en-3-one | [2] |

| Synonyms | 4-Hydroxy-17α-methyltestosterone | [2] |

| Molecular Formula | C₂₀H₃₀O₃ | |

| Molecular Weight | 318.45 g/mol | |

| Melting Point | 170 °C | [2] |

| Appearance | Solid | [2] |

Spectroscopic Data

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |

| ~0.8-1.2 | s | C18-H₃ |

| ~1.2-1.5 | s | C19-H₃ |

| ~1.3-1.6 | s | C17α-CH₃ |

| ~3.5-4.0 | s | C4-OH |

| ~1.0-2.5 | m | Steroid backbone CH, CH₂ |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment (Tentative) |

| ~180-200 | C3 (C=O) |

| ~120-140 | C4 (C-OH) |

| ~120-140 | C5 |

| ~80-90 | C17 (C-OH) |

| ~20-60 | Steroid backbone carbons |

| ~10-30 | C18, C19, C17α-CH₃ |

The FT-IR spectrum of oxymesterone will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (hydroxyl groups) |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1680-1660 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1620-1600 | Medium | C=C stretch (alkene) |

| ~1450-1370 | Medium | C-H bend (alkane) |

| ~1200-1000 | Strong | C-O stretch (hydroxyl) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of oxymesterone. Under electron ionization (EI), the molecular ion and characteristic fragment ions would be observed.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 318.2 | [M]⁺ (Molecular Ion) |

| 300.2 | [M - H₂O]⁺ (Loss of water) |

| 285.2 | [M - H₂O - CH₃]⁺ (Loss of water and methyl) |

| 282.2 | [M - 2H₂O]⁺ (Loss of two water molecules) |

| 124.1 | Characteristic fragment of the steroid A/B ring system |

Signaling Pathways

Oxymesterone, as an anabolic-androgenic steroid, primarily exerts its effects through the androgen receptor and can influence other downstream signaling cascades.

Androgen Receptor (AR) Signaling Pathway

Oxymesterone binds to the androgen receptor in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in protein synthesis and cell growth.

Androgen Receptor Signaling Pathway

Activation of the Androgen Receptor by Oxymesterone.

Akt/mTORC1 Signaling Pathway

Anabolic steroids can also activate the Akt/mTORC1 pathway, a key regulator of cell growth and protein synthesis. Activation of this pathway can occur through androgen receptor-dependent and independent mechanisms, leading to the phosphorylation of downstream targets that promote mRNA translation and inhibit protein degradation.

Akt/mTORC1 Signaling Pathway

References

Oxymesterone's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymesterone, an orally active anabolic-androgenic steroid (AAS), presents a complex in vitro mechanism of action characterized by a notable discrepancy between its observed anabolic effects and its direct interaction with the androgen receptor (AR). This technical guide synthesizes the available scientific literature to provide a detailed overview of oxymesterone's molecular interactions within a cellular context. Current evidence indicates that oxymesterone exhibits a very low binding affinity for the androgen receptor. This suggests that its biological activities may be mediated through alternative pathways, including metabolic activation into more potent androgens or through androgen receptor-independent mechanisms. A significant finding is the moderate inhibitory potential of oxymesterone on 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), an enzyme critical for glucocorticoid metabolism. This guide presents the quantitative data available for this interaction, details relevant experimental protocols, and uses pathway and workflow diagrams to illustrate both established and hypothesized mechanisms of action. The considerable gaps in the existing research, particularly concerning the direct androgenic activity of oxymesterone and its metabolites, are also highlighted to guide future investigations.

Interaction with the Androgen Receptor (AR)

A substantial body of evidence indicates that oxymesterone has a very low, almost negligible, affinity for the androgen receptor. In competitive binding assays using rat and rabbit skeletal muscle and rat prostate, the relative binding affinity (RBA) of oxymesterone for the AR was too low to be determined. This is in stark contrast to other potent androgens like methyltrienolone (B1676529) (MT) and testosterone.

It is important to note, however, that some anabolic steroids with low in vitro AR binding affinity have been shown to be potent activators in cell-based androgen receptor-dependent transactivation assays and to elicit biological responses in vivo[1][2]. This suggests that direct receptor binding affinity is not the sole determinant of a compound's androgenic potential. Factors such as metabolic conversion to more active compounds or interactions with other cellular components could play a significant role. To date, however, no specific AR transactivation data for oxymesterone has been published.

Potential for Metabolic Activation

The leading hypothesis to explain the anabolic effects of oxymesterone, given its low AR affinity, is its metabolic conversion to more active compounds. The metabolism of oxymesterone has been the subject of several studies, which have identified numerous metabolites in vitro using human liver S9 fractions and in vivo from urine samples[3][4]. One of the major metabolites identified is 17-epioxymesterone.

While the androgenic activity of these specific metabolites has not yet been characterized in the scientific literature, this pathway remains a plausible explanation for oxymesterone's effects. A general workflow for investigating this hypothesis is presented below.

Androgen Receptor-Independent Mechanism: Inhibition of 11β-HSD2

A confirmed in vitro mechanism of action for oxymesterone, independent of the androgen receptor, is the inhibition of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2). This enzyme is responsible for the conversion of active cortisol to inactive cortisone (B1669442), thereby protecting the mineralocorticoid receptor (MR) from illicit activation by cortisol.

Inhibition of 11β-HSD2 by oxymesterone can lead to an accumulation of intracellular cortisol, which can then activate the mineralocorticoid receptor, potentially leading to side effects such as sodium and water retention. Studies have categorized oxymesterone as having a "medium inhibitory potential" against human 11β-HSD2[5][6][7].

Quantitative Data: 11β-HSD2 Inhibition

The following table summarizes the quantitative data for the inhibition of 11β-HSD2 by oxymesterone and other anabolic steroids for comparison.

| Compound | Inhibitory Potential | IC50 (µM) |

| Oxymesterone | Medium | ~1-10 |

| Oxymetholone | Medium | ~1-10 |

| Danazol | Medium | ~1-10 |

| Testosterone | Medium | ~1-10 |

| Fluoxymesterone (B1673463) | Potent | 0.06 - 0.1 |

| Mesterolone (B1676316) | Weak | >10 |

| Formebolone | Weak | >10 |

| Norbolethone | None | >10 |

| Methenolone | None | >10 |

Data sourced from Fürstenberger et al. (2012)[8]. The IC50 for oxymesterone is estimated from the provided classification of "medium inhibitory potential" within the context of the study.

Experimental Protocol: 11β-HSD2 Inhibition Assay

The following protocol is a summary of the methodology used to determine the inhibitory effect of oxymesterone on 11β-HSD2 activity.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing recombinant human 11β-HSD2.

-

Assay Preparation: Lysates of the transfected HEK-293 cells were used as the source of the 11β-HSD2 enzyme.

-

Reaction Mixture: Cell lysates were incubated in a buffer containing 50 nM of radiolabeled cortisol and 500 µM of the cofactor NAD+.

-

Test Compound: Increasing concentrations of oxymesterone (or other test steroids) dissolved in DMSO were added to the reaction mixture. A vehicle control (0.1% DMSO) was run in parallel.

-

Incubation: The reaction was carried out for 10 minutes at 37°C.

-

Quantification: The conversion of radiolabeled cortisol to cortisone was determined. The amount of cortisone formed is indicative of 11β-HSD2 activity.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by normalizing the values to the activity observed in the vehicle control and fitting the data to a dose-response curve.

Summary and Future Directions

The in vitro mechanism of action of oxymesterone is not fully elucidated and appears to be more complex than a simple interaction with the androgen receptor. The key takeaways are:

-

Low AR Affinity: Oxymesterone itself is not a high-affinity ligand for the androgen receptor.

-

Metabolic Activation Hypothesis: The anabolic effects of oxymesterone may be attributable to its metabolites, although this has not been experimentally verified.

-

Confirmed AR-Independent Pathway: Oxymesterone inhibits the enzyme 11β-HSD2, which could contribute to some of its physiological effects and side effects.

Future research should be prioritized to address the significant gaps in our understanding:

-

Characterize Metabolites: The primary metabolites of oxymesterone should be synthesized and systematically evaluated for their AR binding affinity and their ability to transactivate the androgen receptor.

-

AR-Dependent Gene Expression: Once active metabolites are identified, their effect on the expression of androgen-responsive genes in relevant cell lines (e.g., skeletal muscle cells, prostate cancer cells) should be quantified.

-

Explore Other AR-Independent Mechanisms: Given the precedent of AR-GR crosstalk with other AAS like oxandrolone, investigating similar potential interactions for oxymesterone would be a valuable avenue of research[9][10].

By addressing these areas, a more complete and accurate model of oxymesterone's in vitro mechanism of action can be constructed, providing a stronger scientific basis for understanding its physiological effects and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of novel long-term metabolites of oxymesterone and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The anabolic androgenic steroid fluoxymesterone inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Oxandrolone blocks glucocorticoid signaling in an androgen receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.mssm.edu [scholars.mssm.edu]

An In-Depth Technical Guide to the Physicochemical Properties of Oxymesterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Oxymesterone, a synthetic anabolic-androgenic steroid. The document focuses on its melting point and solubility, presenting quantitative data in structured tables, detailing experimental protocols for their determination, and illustrating the associated signaling pathway through which it exerts its biological effects.

Core Physicochemical Data

The melting point and solubility are critical parameters in the characterization of any active pharmaceutical ingredient, influencing its purity, formulation, and bioavailability.

Oxymesterone: Key Physicochemical Identifiers

| Identifier | Value |

| IUPAC Name | (4R,8S,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |

| CAS Number | 145-12-0[1] |

| Molecular Formula | C₂₀H₃₀O₃[1] |

| Molecular Weight | 318.45 g/mol [1] |

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For Oxymesterone, the reported melting point is consistently in the range of 166°C to 171°C.

| Melting Point (°C) | Reference |

| 166-169 | [2] |

| 169-171 | |

| 170 |

Solubility Profile

Oxymesterone is characterized by its low aqueous solubility and higher solubility in organic solvents. This lipophilic nature is typical for steroid hormones and influences their absorption and distribution in the body.

| Solvent | Solubility | Notes |

| Water | Practically Insoluble | Predicted solubility of 0.057 g/L. |

| Chloroform | Soluble | |

| Acetone | Soluble | |

| Ethanol | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| Acetonitrile | Very Slightly Soluble |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount in pharmaceutical sciences. The following sections detail the standard methodologies for measuring the melting point and solubility of compounds like Oxymesterone.

Melting Point Determination: Capillary Method

The capillary melting point method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry Oxymesterone sample is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is obtained.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

-

Heating and Observation: The apparatus is heated at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves allowing a surplus of the solid to equilibrate with the solvent over a period of time.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of solid Oxymesterone is added to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution). The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a constant temperature bath on an orbital shaker. They are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the vials are allowed to stand to let the undissolved solid settle. The samples are then centrifuged at a high speed to pellet any remaining suspended solid particles.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted as necessary. The concentration of the dissolved Oxymesterone in the aliquot is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Solubility Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

Mechanism of Action and Signaling Pathway

As an anabolic-androgenic steroid, Oxymesterone primarily functions by interacting with the androgen receptor (AR), a member of the nuclear receptor superfamily. The binding of Oxymesterone to the AR initiates a cascade of molecular events that ultimately alter gene expression in target tissues.

Androgen Receptor Signaling Pathway

The classical mechanism of androgen action involves the following steps:

-

Ligand Binding: Oxymesterone, being lipophilic, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.

-

Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, causing the dissociation of heat shock proteins (HSPs).

-

Nuclear Translocation: The activated AR-Oxymesterone complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AR dimer to AREs recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes, leading to the physiological effects associated with androgens.

Caption: Classical Androgen Receptor Signaling Pathway of Oxymesterone.

In addition to the classical genomic pathway, evidence suggests that androgens can also elicit rapid, non-genomic effects through membrane-associated androgen receptors, which can activate various kinase signaling cascades. Furthermore, some studies indicate that Oxymesterone may inhibit the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), which is responsible for inactivating cortisol. This inhibition could lead to off-target effects.

Caption: Experimental Workflow for Physicochemical Characterization.

References

Introduction to Oxymesterone and Stereoisomerism

An In-Depth Technical Guide to the InChIKeys of Oxymesterone Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of Oxymesterone, a synthetic anabolic-androgenic steroid. The focus is on the International Chemical Identifier Keys (InChIKeys) for its known stereoisomers, the methodologies for their characterization, and the critical importance of stereochemical integrity in research and drug development.

Oxymesterone is a synthetic derivative of testosterone, characterized by the introduction of a hydroxyl group at the C4 position and a methyl group at the C17-alpha position.[1] Its chemical formula is C₂₀H₃₀O₃.[2] Like many complex organic molecules, particularly steroids, Oxymesterone possesses multiple chiral centers. This structural feature gives rise to stereoisomers—molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[3]

The specific spatial arrangement, or stereochemistry, of a drug molecule is paramount as it dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Different stereoisomers of a single compound can exhibit widely varying pharmacological, toxicological, and pharmacokinetic properties.[4] Therefore, the precise identification and characterization of each stereoisomer, often facilitated by unique identifiers like the InChIKey, are critical for drug safety, efficacy, and regulatory compliance.

The Stereochemical Complexity of the Oxymesterone Core

The steroid backbone of Oxymesterone contains six defined chiral centers in its most common form. These are located at carbon positions 8, 9, 10, 13, 14, and 17. The theoretical maximum number of stereoisomers for a molecule is given by the formula 2ⁿ, where 'n' is the number of chiral centers. For Oxymesterone, this results in a potential for 2⁶ = 64 distinct stereoisomers.

Each of these isomers will have a unique three-dimensional shape, and while many may not be synthetically accessible or stable, it is crucial to distinguish between those that are. The standard representation of Oxymesterone corresponds to a specific, naturally occurring stereochemical configuration.

Known Stereoisomers of Oxymesterone and their InChIKeys

While 64 stereoisomers are theoretically possible, the scientific literature and chemical databases primarily document the main active compound and its C17 epimer. An epimer is a type of diastereomer that differs in configuration at only one of several stereogenic centers.[5] The data for these two isomers are summarized below.

| Identifier | Oxymesterone | 17-epi-Oxymesterone |

| Common Name | Oxymesterone, Oranabol, 4-Hydroxy-17α-methyltestosterone | 17-epi-Oxamesterone |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1] | (8R,9S,10R,13S,14S,17R)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

| InChIKey | RXXBBHGCAXVBES-XMUHMHRVSA-N[1] | RXXBBHGCAXVBES-YHNVUULNSA-N[6] |

| CAS Number | 145-12-0[2] | Not Available |

| Key Structural Difference | The hydroxyl group at the C17 position has an 'S' configuration (beta orientation). | The hydroxyl group at the C17 position has an 'R' configuration (alpha orientation). |

The difference in the final block of the InChIKey (XMUHMHRVSA-N vs. YHNVUULNSA-N) uniquely identifies the specific stereochemistry of each molecule, making it an invaluable tool for database searching and unambiguous scientific communication.

Caption: Relationship between Oxymesterone and its C17 epimer.

Methodologies for Stereoisomer Separation and Characterization

Distinguishing between stereoisomers requires specialized analytical techniques. A general workflow for the separation and identification of steroid isomers from a mixture involves chromatographic separation followed by spectroscopic characterization. The synthesis of specific stereoisomers, often for use as reference materials, requires precise control over reaction conditions, a field known as stereoselective synthesis.[7][8]

Experimental Protocols: An Overview

Objective: To separate and identify individual stereoisomers from a potential mixture.

1. Stereoselective Synthesis (Reference Standards):

-

The synthesis of a specific steroid stereoisomer, such as a long-term metabolite of 17-epi-Oxymesterone, is a crucial step for creating certified reference materials.[9][10] This involves multi-step organic synthesis where key reactions are designed to control the 3D arrangement of atoms at each chiral center.[11] Methods often employ chiral starting materials or chiral catalysts to guide the formation of the desired isomer.

2. Chiral Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC) is a primary method for separating stereoisomers.[12]

-

Principle: The separation relies on a chiral stationary phase (CSP). The CSP is a solid support material that has been modified with a chiral molecule. As the mixture of stereoisomers passes through the column, they interact differently with the chiral selector. One isomer will form a more stable, transient diastereomeric complex with the CSP, causing it to move more slowly through the column, while the other isomer interacts less strongly and elutes faster.[3]

-

Typical Stationary Phases: For steroids, common CSPs include those based on cyclodextrins or macrocyclic glycopeptide antibiotics.[13]

-

Mobile Phase: A typical mobile phase would consist of a mixture of organic solvents like acetonitrile (B52724) and methanol, sometimes with additives to improve separation efficiency.

3. Spectroscopic and Spectrometric Identification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique in steroid analysis, particularly in anti-doping laboratories.[5]

-

Protocol: Samples are often derivatized to increase their volatility. They are then injected into the GC, where they are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint for identification. While GC-MS can separate some isomers, its coupling with chiral columns enhances this capability.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR provides the most detailed structural information. Techniques like ¹H NMR and ¹³C NMR can resolve signals for individual atoms in a molecule. The precise chemical shift and coupling constants of protons, especially those near chiral centers, can be used to determine the relative stereochemistry of the molecule. Advanced 2D NMR techniques (e.g., NOESY) can confirm the spatial proximity of atoms, definitively establishing the isomeric structure.

-

Caption: Generalized workflow for the separation and identification of stereoisomers.

Conclusion

The case of Oxymesterone highlights the inherent complexity of steroidal drugs and the absolute necessity of precise stereochemical characterization. The International Chemical Identifier system, particularly the InChIKey, provides an essential tool for researchers, enabling the unambiguous identification of specific stereoisomers like Oxymesterone and its 17-epi counterpart. As analytical techniques for chiral separation and synthesis continue to advance, a deeper understanding of the distinct biological roles of each of the 64 potential stereoisomers may become possible, paving the way for more selective and safer therapeutics. For professionals in drug development and regulatory science, rigorous stereoisomer analysis remains a cornerstone of chemical and biological investigation.

References

- 1. Oxymesterone | C20H30O3 | CID 72061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxymesterone [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epiandrosterone | C19H30O2 | CID 441302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 17-epi-Oxamesterone - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wada-ama.org [wada-ama.org]

- 10. wada-ama.org [wada-ama.org]

- 11. Synthesis of Side-Chain Oxysterols and their Enantiomers through Cross-Metathesis Reactions of Δ22 Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]

Oxymesterone and the Androgen Receptor: A Technical Review of Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Oxymesterone's interaction with the androgen receptor (AR), focusing on its binding affinity. The document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key biological pathways to offer a comprehensive resource for research and development in endocrinology and pharmacology.

Core Findings on Androgen Receptor Binding Affinity

Oxymesterone is consistently reported to possess a very low to undetermined binding affinity for the androgen receptor. In competitive binding assays, its ability to displace high-affinity radiolabeled androgens is minimal, suggesting a weak direct interaction with the receptor.

Quantitative Binding Affinity Data

The following table summarizes the relative binding affinity (RBA) of Oxymesterone in comparison to other well-characterized androgens. The data is derived from studies utilizing competitive binding assays with [3H]methyltrienolone (MT) as the radioligand in rat skeletal muscle and prostate tissues.

| Compound | Relative Binding Affinity (RBA) in Rat Skeletal Muscle (%) | Relative Binding Affinity (RBA) in Rat Prostate (%) | Reference |

| Methyltrienolone (B1676529) (MT) | 100 | 100 | [1] |

| 19-Nortestosterone (Nandrolone) | High | High | [2][3][4] |

| Methenolone | High | High | [2][3][4] |

| Testosterone | High | High | [2][3][4] |

| 1α-Methyl-DHT (Mesterolone) | High | High | [2][3][4] |

| Stanozolol | < 5 | < 5 | [2][3][4] |

| Methanedienone | < 5 | < 5 | [2][3][4] |

| Fluoxymesterone | < 5 | < 5 | [2][3][4] |

| Oxymesterone | Too low to be determined | Too low to be determined | [1][2][3][4] |

| Ethylestrenol | Too low to be determined | Too low to be determined | [2][3][4] |

Note: Relative binding affinity is determined by the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor. A lower RBA indicates weaker binding affinity.

Experimental Protocol: Competitive Androgen Receptor Binding Assay

The determination of a compound's binding affinity for the androgen receptor is typically achieved through a competitive binding assay. This method measures the ability of a test compound to displace a radiolabeled androgen from the receptor. A common and robust method is the Scintillation Proximity Assay (SPA).[5][6]

Principle

A radiolabeled ligand with high affinity for the androgen receptor (e.g., [3H]-Methyltrienolone or [3H]-R1881) is incubated with the receptor source.[7] In the presence of a competing, non-radiolabeled test compound (e.g., Oxymesterone), the amount of radiolabeled ligand that binds to the receptor is reduced in a concentration-dependent manner. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50.

Materials

-

Androgen Receptor Source: Cytosol from rat prostate or recombinant androgen receptor ligand-binding domain (AR-LBD).[5][7]

-

Radioligand: [3H]-Methyltrienolone (MT) or [3H]-R1881.[7]

-

Test Compound: Oxymesterone or other compounds of interest.

-

Reference Compounds: Unlabeled methyltrienolone or dihydrotestosterone (B1667394) (DHT) for determining non-specific binding and as a positive control.[5]

-

Assay Buffer: Typically contains a buffering agent (e.g., HEPES or Tris-HCl), salts, and stabilizing agents.[5]

-

Scintillation Proximity Assay (SPA) Beads: Beads coated with a scintillant that emits light when a radiolabeled molecule is in close proximity.

-

Microplates: 96-well or 384-well plates suitable for scintillation counting.[5]

-

Scintillation Counter: To measure the light emitted from the SPA beads.

Procedure

-

Receptor Preparation: Isolate cytosol from the prostate of castrated rats or prepare a solution of recombinant AR-LBD.[7]

-

Assay Setup:

-

Total Binding Wells: Add the androgen receptor source and the radioligand.

-

Non-Specific Binding Wells: Add the androgen receptor source, the radioligand, and a high concentration of a non-radiolabeled reference compound (e.g., unlabeled MT or DHT).[5]

-

Test Compound Wells: Add the androgen receptor source, the radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

SPA Bead Addition: Add SPA beads to each well. The androgen receptor will bind to the beads.

-

Signal Detection: When the radioligand is bound to the receptor, it is brought into close proximity with the SPA bead, resulting in the emission of light. This light is then measured using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

The Relative Binding Affinity (RBA) can be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.

-

Visualizing Key Pathways

To further understand the context of androgen receptor binding, the following diagrams illustrate the experimental workflow for determining binding affinity and the subsequent cellular signaling pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]

- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Biological Role of Oxymesterone in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oxymesterone (4-hydroxy-17α-methyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1] While its primary intended application relates to its anabolic properties, a comprehensive understanding of its molecular interactions within cellular pathways is critical for both therapeutic development and toxicological assessment. This document provides an in-depth examination of the cellular and molecular mechanisms of Oxymesterone, focusing on its canonical signaling through the androgen receptor, off-target interactions, and metabolic fate. It includes summaries of quantitative binding and inhibition data, detailed experimental protocols for assessing receptor affinity, and visualizations of key biological and experimental processes to facilitate a deeper understanding for research and development professionals.

Core Cellular Mechanism: Androgen Receptor Signaling

The primary biological effects of Oxymesterone, like other AAS, are mediated through its interaction with the Androgen Receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3] The cellular response to Oxymesterone can be broadly categorized into genomic and non-genomic pathways.

The classical, genomic pathway is the principal mechanism through which Oxymesterone exerts its anabolic and androgenic effects.[3] This multi-step process directly alters the expression of target genes.

-

Cellular Entry and Receptor Binding: Being a lipophilic steroid, Oxymesterone is thought to diffuse across the cell membrane into the cytoplasm.[3] Inside the cell, it binds to the Ligand-Binding Domain (LBD) of the Androgen Receptor, which is maintained in an inactive state through a complex with heat shock proteins (HSPs).

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. This unmasks the nuclear localization signal. The activated Oxymesterone-AR complex then homodimerizes.

-

DNA Binding and Transcriptional Regulation: The AR homodimer translocates into the nucleus and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.

-

Gene Transcription: The DNA-bound AR complex recruits a series of co-regulatory proteins (co-activators or co-repressors) and interacts with the general transcriptional machinery. This action modulates the rate of transcription of androgen-responsive genes, ultimately leading to a change in protein synthesis and the subsequent physiological response.[4] Anabolic effects include the stimulation of protein synthesis in skeletal muscle.[4]

In addition to the slower, transcription-dependent genomic pathway, steroid hormones can initiate rapid, non-genomic signaling cascades.[5] These effects are mediated by a subpopulation of receptors located at or near the cell membrane.[5][6] This can lead to the rapid activation of intracellular signaling molecules and kinases.[5][6] While this is a recognized mechanism for steroids, specific data detailing Oxymesterone's activity in non-genomic pathways is not extensively documented in current literature.

Quantitative Data: Receptor Affinity and Enzyme Inhibition

The biological activity of Oxymesterone is defined by its binding affinity for its primary target and its potential interactions with other cellular proteins.

Competitive binding assays are used to determine the relative binding affinity (RBA) of a steroid for the AR compared to a high-affinity radiolabeled ligand, such as methyltrienolone (B1676529) (MT). Studies have shown that, in contrast to potent androgens like testosterone or nandrolone, Oxymesterone's precursor, oxymetholone (B1678114), has a very weak affinity for the androgen receptor, with an RBA too low to be accurately determined in some experimental systems.[7][8][9] This suggests that its anabolic effects may be mediated by mechanisms beyond simple high-affinity receptor binding or that its metabolites are more active.

Table 1: Relative Binding Affinity (RBA) of Select Anabolic Steroids for the Androgen Receptor

| Compound | RBA in Rat Skeletal Muscle (relative to Methyltrienolone) | RBA in Rat Prostate (relative to Methyltrienolone) | Reference(s) |

|---|---|---|---|

| Methyltrienolone (MT) | 100 | 100 | [7],[9] |

| 19-Nortestosterone | 53 | 54 | [7],[9] |

| Testosterone | 21 | 29 | [7],[9] |

| Oxymetholone* | Not Determined (Too Low) | Not Determined (Too Low) | [7],[8],[9] |

*Data for Oxymetholone, a structurally similar AAS, is presented due to a lack of specific RBA data for Oxymesterone in the cited literature.

Beyond the AR, Oxymesterone can interact with other cellular enzymes. It has been identified as having a medium inhibitory potential on 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2).[10][11] This enzyme is crucial for inactivating cortisol to cortisone, thereby protecting the mineralocorticoid receptor from illicit activation by cortisol. Inhibition of 11β-HSD2 can lead to an accumulation of cortisol in tissues like the kidney, potentially causing electrolyte imbalance and hypertension.[11]

Table 2: Inhibitory Potential of Oxymesterone on Human 11β-HSD2

| Compound | Target Enzyme | Effect | Quantitative Metric | Reference(s) |

|---|---|---|---|---|

| Oxymesterone | 11β-HSD2 | Inhibition | Medium Inhibitory Potential (Specific IC50 not provided) | [10],[11] |

| Fluoxymesterone | 11β-HSD2 | Potent Inhibition | IC50 = 60-100 nM (cell lysates) |[10],[11] |

Cellular Metabolism

Oxymesterone undergoes extensive metabolism in the body. The identification of its metabolites is crucial for understanding its full biological activity profile and for developing anti-doping detection methods.[12] Studies using human liver S9 fractions and urine sample analysis have identified numerous phase I and phase II metabolites.[12][13] Recently, a novel long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, was identified, which can be detected for up to 46 days post-administration, significantly extending the detection window compared to traditional methods.[13]

Experimental Protocols

The following section details a representative methodology for assessing the interaction of a test compound like Oxymesterone with its primary molecular target.

This protocol provides a framework for determining the binding affinity of a test compound for the androgen receptor using a competitive radioligand binding assay.[14][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Oxymesterone for the binding of a radioligand (e.g., [3H]-Methyltrienolone, [3H]-R1881) to the Androgen Receptor.

Materials:

-

Test Compound: Oxymesterone, dissolved in a suitable solvent (e.g., DMSO).

-

Radioligand: High-affinity AR ligand, such as [3H]-R1881, at a concentration at or below its Kd.

-

Androgen Receptor Source: Cytosol isolated from rat prostate or a recombinant human AR-LBD preparation.[15][16]

-

Assay Buffer: e.g., TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).[14]

-

Wash Buffer: e.g., Tris-HCl buffer.[14]

-

Unlabeled Competitor: A saturating concentration of a known unlabeled androgen (e.g., cold Dihydrotestosterone or R1881) for non-specific binding determination.[14]

-

Separation Medium: Hydroxyapatite (HAP) slurry or charcoal-dextran suspension to separate bound from free radioligand.[14]

-

Scintillation Cocktail: Suitable for aqueous samples.

-

Equipment: 96-well low-binding plates, multichannel pipettors, refrigerated centrifuge, liquid scintillation counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the Oxymesterone test compound in assay buffer. Prepare working solutions of the radioligand, AR source, and unlabeled competitor in ice-cold assay buffer.

-

Assay Plate Setup (in a 96-well plate on ice):

-

Total Binding Wells (n=3): Add assay buffer, radioligand solution, and AR solution.[14]

-

Non-specific Binding Wells (n=3): Add assay buffer, radioligand solution, a saturating concentration of unlabeled competitor, and AR solution.[14]

-

Test Compound Wells (n=3 per concentration): Add assay buffer, radioligand solution, AR solution, and the desired concentration of Oxymesterone.[14]

-

-

Incubation: Seal the plate and incubate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[14]

-

Separation of Bound and Free Ligand:

-

Add a predetermined volume of ice-cold HAP slurry to each well.

-

Incubate on ice with intermittent shaking for 15-20 minutes.

-

Centrifuge the plate at low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet the HAP.[14]

-

Carefully aspirate the supernatant containing the unbound radioligand.

-

Wash the HAP pellet with ice-cold wash buffer, centrifuge, and aspirate again. Repeat wash step as necessary.[14]

-

-

Detection:

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).[14]

-

Calculate the percent inhibition for each concentration of Oxymesterone: % Inhibition = 100 * (1 - (DPM_Test - DPM_NSB) / (DPM_Total - DPM_NSB))).

-

Plot the percent inhibition against the log concentration of Oxymesterone.

-

Use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value, which is the concentration of Oxymesterone that displaces 50% of the specifically bound radioligand.[16]

-

References

- 1. Oxymesterone - Wikipedia [en.wikipedia.org]

- 2. Oxymesterone (PIM 914) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of cell signalling cascades by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. academic.oup.com [academic.oup.com]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization and metabolic profiling of oxymetholone and methasterone metabolites studied with human liver S9 model using GC-Orbitrap-HRMS for anti-doping purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and characterization of novel long-term metabolites of oxymesterone and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-Depth Technical Guide to Oxymesterone Metabolism and Biotransformation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymesterone, a synthetic anabolic-androgenic steroid (AAS), undergoes extensive metabolism in the human body, leading to the formation of various metabolites that are excreted in urine. A thorough understanding of its metabolic fate is crucial for drug development, toxicological assessment, and for the development of sensitive detection methods in anti-doping control. This guide provides a comprehensive overview of the known metabolic pathways of oxymesterone, detailing the biotransformation reactions, identified metabolites, and the analytical methodologies employed for their characterization.

Phase I Metabolism: Functionalization Reactions

The initial phase of oxymesterone metabolism involves the introduction or modification of functional groups on the steroid backbone. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver. The main Phase I biotransformations of oxymesterone include hydroxylation, reduction, and epimerization.

Hydroxylation

Hydroxylation is a major metabolic pathway for many steroids, including oxymesterone. This process involves the addition of hydroxyl (-OH) groups at various positions on the steroid nucleus, increasing its polarity. For oxymesterone, hydroxylation has been observed at the following positions:

-

11β-hydroxylation: The introduction of a hydroxyl group at the 11β-position.

-

16-hydroxylation: The addition of a hydroxyl group at the 16-position. The exact stereochemistry (α or β) is often designated as 16ξ-hydroxylation when not fully determined[1].

While the specific CYP450 isozymes responsible for oxymesterone hydroxylation have not been definitively identified in the reviewed literature, CYP3A4 is a common enzyme involved in the 6β-hydroxylation of other anabolic steroids and is a likely candidate for oxymesterone metabolism[2][3].

Reduction

Reduction reactions are another key aspect of oxymesterone's Phase I metabolism. These reactions typically involve the saturation of double bonds and the reduction of keto groups.

-

A-ring Reduction: The double bond in the A-ring of the steroid nucleus (at C4-C5) can be reduced.

-

3-keto Reduction: The ketone group at the C3 position is often reduced to a hydroxyl group.

Epimerization

Epimerization at the C17 position is a well-documented metabolic pathway for 17α-methylated steroids like oxymesterone. This results in the formation of 17-epioxymesterone, which is a prominent metabolite[4][5].

Phase II Metabolism: Conjugation Reactions

Following Phase I reactions, the modified and more polar metabolites of oxymesterone undergo Phase II conjugation. In this phase, endogenous molecules are attached to the metabolites, further increasing their water solubility and facilitating their excretion from the body.

Glucuronidation

Glucuronidation is the most common Phase II reaction for steroid metabolites. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups of the metabolites, forming glucuronide conjugates. A significant portion of oxymesterone metabolites are excreted in the urine as glucuronides[6].

Sulfation

Sulfation is another, though generally less prevalent, conjugation pathway for steroid metabolites. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl functions. While less common than glucuronidation for many steroids, sulfated metabolites can sometimes be important long-term markers of steroid use[6].

Major Identified Metabolites of Oxymesterone

Several metabolites of oxymesterone have been identified in human urine. These are the result of one or more of the Phase I and Phase II reactions described above.

| Metabolite Name | Biotransformation Pathway(s) | Detection Window | Reference(s) |

| 17-epioxymesterone | Epimerization | Up to 3.5 days | [4] |

| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | Rearrangement, Hydroxylation | Up to 46 days | [4][7] |

| 17α-methyl-3β,17β-dihydroxy-5α-androstane-4-one | Reduction, Hydroxylation | Up to 4 days | [1] |

| 17α-methyl-3α,4ξ,17β-trihydroxy-5α-androstane | Reduction, Hydroxylation | Up to 4 days | [1] |

| 11β-hydroxy oxymesterone | Hydroxylation | - | [1] |

| 16ξ-hydroxy oxymesterone | Hydroxylation | - | [1] |

Detection window data is limited and may vary based on dosage and individual metabolism.

Biotransformation Pathways of Oxymesterone

The following diagrams illustrate the key metabolic pathways of oxymesterone.

Experimental Protocols

The identification and quantification of oxymesterone and its metabolites are primarily achieved through chromatographic and mass spectrometric techniques. Below are generalized protocols based on methodologies described in the literature.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to study the formation of Phase I metabolites of oxymesterone.

Materials:

-

Oxymesterone

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold) or perchloric acid for reaction termination

-

Centrifuge

-

Incubator/shaker

Procedure:

-

Prepare an incubation mixture containing oxymesterone (e.g., 1-10 µM), HLM (e.g., 0.5 mg/mL protein), and phosphate buffer.

-

Pre-incubate the mixture at 37°C for approximately 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes). Time-course experiments can be performed by taking aliquots at different time points.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or a small volume of perchloric acid.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

Analyze the supernatant using a suitable analytical method such as LC-MS/MS or GC-MS to identify and quantify the formed metabolites.

Urinary Metabolite Analysis by GC-MS

This protocol outlines the general steps for the analysis of oxymesterone metabolites in urine samples.

Materials:

-

Urine sample

-

β-glucuronidase from E. coli (for glucuronide hydrolysis)

-

Phosphate buffer

-

Extraction solvent (e.g., diethyl ether or tert-butyl methyl ether)

-

Derivatization agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with ammonium (B1175870) iodide and dithioerythritol)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

To a urine sample (e.g., 2 mL), add an internal standard and a phosphate buffer to adjust the pH.

-

Add β-glucuronidase to hydrolyze the glucuronide conjugates. Incubate at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-3 hours).

-

After hydrolysis, adjust the pH to basic (e.g., pH 9-10) and perform a liquid-liquid extraction with an organic solvent.

-

Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dry residue in the derivatization agent and heat to form trimethylsilyl (B98337) (TMS) derivatives of the metabolites.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separate the metabolites on a suitable capillary column with a defined temperature program.

-

Detect the metabolites using the mass spectrometer, operating in either full scan mode for identification of unknowns or selected ion monitoring (SIM) mode for targeted analysis of known metabolites.

-

Identify metabolites by comparing their retention times and mass spectra with those of reference standards.

Conclusion

The metabolism of oxymesterone is a complex process involving multiple Phase I and Phase II enzymatic reactions, leading to a variety of metabolites. The primary pathways include hydroxylation, reduction, epimerization, and subsequent conjugation with glucuronic acid and sulfate. The identification of a long-term metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, with a detection window of up to 46 days, is of particular significance for anti-doping applications[4]. Further research is required to fully elucidate the specific enzymes involved in each metabolic step and to obtain comprehensive quantitative data on the excretion profiles of all major metabolites. The methodologies and pathways outlined in this guide provide a solid foundation for researchers and professionals working on the analysis and understanding of oxymesterone's biotransformation.

References

- 1. Identification and characterization of novel long-term metabolites of oxymesterone and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS. | Semantic Scholar [semanticscholar.org]

- 2. hpst.cz [hpst.cz]

- 3. researchgate.net [researchgate.net]

- 4. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]

- 5. Identification and characterization of novel long-term metabolites of oxymesterone and mesterolone in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unmasking Oxymesterone: A Technical Guide to the Identification of Novel Urinary Metabolites for Advanced Doping Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to identify novel urinary metabolites of the synthetic anabolic-androgenic steroid, Oxymesterone. The detection of Oxymesterone abuse in sport has been significantly enhanced by the discovery of long-term metabolites that extend the window of detection from a mere two days to over a month.[1][2] This guide details the biotransformation of Oxymesterone, summarizes the key metabolites identified to date, and provides detailed experimental protocols for their detection and characterization, aiming to equip researchers and anti-doping laboratories with the necessary knowledge to effectively identify Oxymesterone misuse.

Introduction to Oxymesterone and its Metabolism

Oxymesterone, also known as 4-hydroxy-17α-methyltestosterone, is a synthetic anabolic-androgenic steroid (AAS) that has been banned by the World Anti-Doping Agency (WADA).[3] Its use in sport is primarily for promoting muscle growth and enhancing physical performance.[4] The parent compound is extensively metabolized in the body, and for a long time, its detection in urine was limited to a short period of approximately two days after administration. However, recent research has led to the identification of several novel long-term metabolites, fundamentally changing the landscape of Oxymesterone doping control.[1][2]

The biotransformation of Oxymesterone involves a series of enzymatic reactions primarily in the liver, including oxidation, reduction, and hydroxylation.[4] These processes result in a variety of metabolites that are then excreted in the urine, mainly as glucuronide and sulfate (B86663) conjugates.[5] The identification of these metabolites is crucial for extending the detection window and improving the effectiveness of anti-doping programs.

Key Novel Oxymesterone Metabolites

Several studies have identified novel metabolites of Oxymesterone that significantly prolong the detection time. These discoveries have been pivotal in the re-analysis of stored samples from past Olympic Games, leading to the identification of previously undetected doping violations.[1][2] The table below summarizes the key long-term metabolites and their reported detection windows.

| Metabolite Name | Tentative Structure | Detection Window | Analytical Method | Reference |

| 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one | Not fully elucidated | Up to 46 days | GC-CI-MS/MS | [1][2][5] |

| 17-epi-oxymesterone | Epimer of Oxymesterone | Up to 3.5 days (traditional) | GC-MS/MS | [1][2] |

| Two tentatively assigned novel metabolites | Structures not fully confirmed | Up to 4 days | GC-MS/MS | |

| 18-nor-2ξ,17β-hydroxymethyl-17α-methyl-5α-androst-13-en-3α-ol | Isomeric compound | At least 14 days | GC-MS/MS | [6] |

| Seco acidic metabolites | Resulting from A-ring cleavage | Not specified | GC/MS | [7] |

| OMT-M3 (2α,17α-methyl-5ξ-androstan-3α,6β,17β-triol) | Novel metabolite | Not specified | GC-Orbitrap-HRMS | [8] |

Experimental Protocols for Metabolite Identification

The identification of novel Oxymesterone metabolites relies on a multi-step analytical workflow. This section provides a detailed methodology for the key experiments involved.

Sample Preparation and Hydrolysis

-

Urine Sample Collection: Collect human urine samples post-administration of Oxymesterone.

-

Internal Standard Addition: Add an appropriate internal standard to the urine sample for quantification and quality control.

-

Enzymatic Hydrolysis:

Extraction

-

Liquid-Liquid Extraction (LLE):

-

Adjust the pH of the hydrolyzed urine sample to 9.6.

-

Add 5 mL of tert-Butyl methyl ether (TBME) and vortex for 5 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube.

-

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

Derivatization

-

Silylation: To improve the volatility and thermal stability of the metabolites for gas chromatography, a derivatization step is performed.

-

Add a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol (B556865) to the dried extract.

-

Incubate the mixture at 60°C for 20 minutes.

Analytical Techniques

-

Instrumentation: A gas chromatograph coupled to a single quadrupole or a triple quadrupole mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-1 or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of the derivatized sample.

-

Temperature Program: An appropriate temperature gradient to separate the metabolites.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analysis:

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer with a chemical ionization source.

-

Chemical Ionization (CI): A softer ionization technique compared to EI, which can provide valuable structural information and enhance sensitivity for certain compounds.[5]

-

Selected Reaction Monitoring (SRM): Used for highly sensitive and specific detection of target metabolites based on their precursor-to-product ion transitions. This technique has been instrumental in the discovery of long-term metabolites.[1][2][5]

-

Instrumentation: A gas chromatograph coupled to a high-resolution Orbitrap mass spectrometer.

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites and facilitating their identification.[8]

-